molecular formula C9H18ClN B13515753 1,3-Dicyclopropylpropan-2-amine hydrochloride

1,3-Dicyclopropylpropan-2-amine hydrochloride

Cat. No.: B13515753
M. Wt: 175.70 g/mol
InChI Key: BGKLWETYSZBGOI-UHFFFAOYSA-N
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Description

1,3-Dicyclopropylpropan-2-amine hydrochloride is a chemical compound with the molecular formula C9H18ClN It is known for its unique structure, which includes two cyclopropyl groups attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dicyclopropylpropan-2-amine hydrochloride typically involves the reaction of cyclopropylmethylamine with cyclopropylcarbinol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include a temperature range of 0-50°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclopropylpropan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

1,3-Dicyclopropylpropan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dicyclopropylpropan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound can influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dicyclopropylpropan-2-ol
  • 1,3-Dicyclopropylpropan-2-one
  • 1,3-Dicyclopropylpropan-2-carboxylic acid

Uniqueness

1,3-Dicyclopropylpropan-2-amine hydrochloride is unique due to its specific amine group and hydrochloride salt form, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C9H18ClN

Molecular Weight

175.70 g/mol

IUPAC Name

1,3-dicyclopropylpropan-2-amine;hydrochloride

InChI

InChI=1S/C9H17N.ClH/c10-9(5-7-1-2-7)6-8-3-4-8;/h7-9H,1-6,10H2;1H

InChI Key

BGKLWETYSZBGOI-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(CC2CC2)N.Cl

Origin of Product

United States

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